An In-Depth Technical Guide to 2-Chloro-5-methoxyquinoline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-5-methoxyquinoline: Properties, Synthesis, and Applications
Executive Summary: 2-Chloro-5-methoxyquinoline is a vital heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural arrangement, featuring an electrophilic C2 position activated by the quinoline nitrogen and a strategically placed methoxy group, makes it a versatile precursor for a wide range of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a focus on its role in the development of targeted anticancer therapeutics.
Introduction to 2-Chloro-5-methoxyquinoline
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. 2-Chloro-5-methoxyquinoline (CAS No. 160893-07-2) emerges as a particularly valuable derivative. The molecule's reactivity is primarily dictated by the chloro-substituent at the 2-position. The electron-withdrawing effect of the ring nitrogen makes this position highly susceptible to nucleophilic attack, providing a reliable handle for molecular elaboration. The methoxy group at the 5-position, meanwhile, influences the electronic properties and steric profile of the molecule, offering a point for further modification or serving to modulate biological activity in final target compounds. Its utility has been prominently demonstrated in the synthesis of kinase inhibitors, highlighting its importance for researchers in oncology and drug development.[1]
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the effective use of any chemical intermediate. The core properties of 2-Chloro-5-methoxyquinoline are summarized below.
| Property | Value | Source |
| CAS Number | 160893-07-2 | [2][3][4] |
| Molecular Formula | C₁₀H₈ClNO | [4] |
| Molecular Weight | 193.63 g/mol | [4] |
| IUPAC Name | 2-chloro-5-methoxyquinoline | N/A |
| SMILES | COC1=C2C=CC(Cl)=NC2=CC=C1 | [4] |
| InChI Key | ACMDJXKHEUGSIS-UHFFFAOYSA-N | [4] |
| Appearance | White solid | [5] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Spectroscopic Characterization
While specific spectra are proprietary to individual suppliers, the expected spectroscopic signatures can be predicted from the molecular structure:
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¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings of the quinoline system, with their characteristic chemical shifts and coupling patterns. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected in the upfield region (typically ~3.9-4.1 ppm).
-
¹³C NMR: The spectrum would display ten distinct carbon signals. The carbon atom attached to the chlorine (C2) would be significantly influenced by both the halogen and the ring nitrogen. The methoxy carbon would appear as a signal around 55-60 ppm.[6]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 193 and 195.
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Infrared (IR) Spectroscopy: Key absorption bands would include C=C and C=N stretching vibrations from the aromatic quinoline core, C-O stretching from the methoxy group, and a C-Cl stretching vibration.
Synthesis and Purification
The most common and effective synthesis of 2-Chloro-5-methoxyquinoline involves the chlorination of its corresponding lactam, 5-methoxy-2(1H)-quinolinone. This precursor can be generated from 5-methoxyquinoline.[1][7] The overall workflow is a robust multi-step process suitable for laboratory-scale synthesis.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established literature procedures.[1]
Step 1: N-Oxidation of 5-Methoxyquinoline
-
Dissolve 5-methoxyquinoline (1.0 eq.) in a suitable chlorinated solvent, such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 eq.) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxyquinoline-N-oxide, which can often be used in the next step without further purification.
Step 2: Synthesis of 5-Methoxy-2(1H)-quinolinone
-
Treat the crude 5-methoxyquinoline-N-oxide from the previous step with phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like potassium carbonate.[1] This step induces rearrangement to the quinolinone (lactam) form.
-
Work-up typically involves careful quenching with water/ice, neutralization, and extraction to isolate the solid product.
Step 3: Chlorination to 2-Chloro-5-methoxyquinoline
-
Suspend 5-methoxy-2(1H)-quinolinone (1.0 eq.) in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is ~7-8.
-
Extract the aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 2-Chloro-5-methoxyquinoline.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 2-Chloro-5-methoxyquinoline is dominated by the lability of the C2-chloro group towards Nucleophilic Aromatic Substitution (SₙAr) . The quinoline nitrogen atom is strongly electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them highly electrophilic and susceptible to attack by nucleophiles.[8]
The general mechanism proceeds via an addition-elimination pathway, involving a temporary disruption of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex.
A prime example of this reactivity is the condensation with substituted anilines, often performed at elevated temperatures (e.g., 160°C), to form N-aryl-5-methoxyquinolin-2-amine derivatives.[1][9] This reaction is a cornerstone for building the diarylamine scaffolds found in many kinase inhibitors. Other nucleophiles, including alkoxides, thiolates, and secondary amines, can also readily displace the chloro group, making this compound an excellent platform for generating diverse chemical libraries.
Applications in Drug Discovery and Medicinal Chemistry
2-Chloro-5-methoxyquinoline is not just a theoretical curiosity; it is a field-proven intermediate in the synthesis of potent, biologically active molecules, particularly in oncology.
Precursor for RAF Kinase Inhibitors
RAF kinases (A-RAF, B-RAF, C-RAF) are critical components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers, including melanoma and colon cancer.[1] The V600E mutation in B-RAF is a major therapeutic target. 2-Chloro-5-methoxyquinoline serves as a key starting material for a class of diarylamide-based RAF inhibitors.[1] Through the SₙAr reaction described above, it is coupled with various substituted anilines to create the core structure necessary for potent kinase inhibition.[9]
Scaffold for Tubulin Polymerization Inhibitors
The quinoline nucleus is also present in compounds designed to inhibit tubulin polymerization, a validated mechanism for anticancer chemotherapy. Derivatives originating from 2-Chloro-5-methoxyquinoline have been investigated for their potent cytotoxic effects against cancer cell lines, such as colon cancer, by interfering with microtubule dynamics.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 2-Chloro-5-methoxyquinoline is essential to ensure laboratory safety.
| GHS Hazard Information | Details |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(GHS data sourced from supplier information)[4]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[5]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
2-Chloro-5-methoxyquinoline stands out as a high-value intermediate for chemical synthesis. Its predictable and robust reactivity, centered on the nucleophilic substitution of the C2-chloro group, provides a reliable and versatile route to complex quinoline derivatives. Its demonstrated success as a foundational element in the synthesis of potent RAF kinase inhibitors underscores its significance to the drug discovery community. For researchers and scientists in medicinal chemistry, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
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Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. Available from: [Link]
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El-Damasy, A. K., et al. (2020). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. ResearchGate. Available from: [Link]
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Arctom (n.d.). 2-chloro-5-methoxyquinoline. CD-BB31-3269. Available from: [Link]
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Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1). Available from: [Link]
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Alchimica (n.d.). 2-Chloro-5-Methoxyquinoline (1 x 1 g). Reagentia. Available from: [Link]
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Zhang, Z., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6985–6993. Available from: [Link]
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Baxendale Group (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available from: [Link]
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El-Damasy, A. K., et al. (2020). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules, 25(21), 5036. Available from: [Link]
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ResearchGate (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available from: [Link]
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Semantic Scholar (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Available from: [Link]
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Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884-6. Available from: [Link]
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Moon, M. P., et al. (1982). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 47(1), 26-30. Available from: [Link]
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da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 199. Available from: [Link]
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